methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
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Overview
Description
Methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a chromen-4-one moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the chromen-4-one structure. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis also focuses on ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromen-4-one moiety can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological activities and applications.
Scientific Research Applications
Methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chromen-4-one moiety can interact with various enzymes and receptors. These interactions can modulate cellular processes and lead to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
- Methyl (2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups and a chromen-4-one moiety. These structural features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.
Biological Activity
Methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H20O11
- Molecular Weight : 460.39 g/mol
- CAS Number : 36948-76-2
The structure features multiple hydroxyl groups and a chromene moiety that contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are primarily attributed to the presence of phenolic groups which can scavenge free radicals and reduce oxidative stress in biological systems.
A study highlighted that related compounds effectively inhibited lipid peroxidation and increased the activity of endogenous antioxidant enzymes in vitro .
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. For instance, a specific derivative displayed an IC50 value of approximately 35 μM against TNF-driven cell death in L929 cells . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
This compound has also shown antimicrobial activity against various pathogens. Its effectiveness against Gram-positive bacteria was particularly noted in studies assessing the compound's ability to disrupt bacterial cell membranes and inhibit growth .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups present in the molecule are effective at neutralizing free radicals.
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways.
- Membrane Disruption : The interaction with microbial membranes leads to increased permeability and cell death.
Case Study 1: Antioxidant Efficacy
In a controlled study involving various plant extracts containing similar compounds:
- Objective : To assess the antioxidant capacity.
- Method : DPPH radical scavenging assay.
- Results : The extract containing methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy exhibited a significant reduction in DPPH radical concentration compared to controls.
Case Study 2: Anti-inflammatory Response
A research project investigated the anti-inflammatory effects:
- Objective : To evaluate cytokine inhibition.
- Method : ELISA assays were conducted on treated L929 cells.
- Results : Treatment with the compound resulted in a marked decrease in TNF-alpha levels by approximately 60% at 50 μM concentration.
Properties
CAS No. |
79543-28-5 |
---|---|
Molecular Formula |
C22H20O13 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H20O13/c1-32-21(31)20-16(29)15(28)17(30)22(35-20)34-19-14(27)13-11(26)5-8(23)6-12(13)33-18(19)7-2-3-9(24)10(25)4-7/h2-6,15-17,20,22-26,28-30H,1H3/t15-,16-,17+,20-,22+/m0/s1 |
InChI Key |
DAKHAONGVOPWRO-NTKSAMNMSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
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